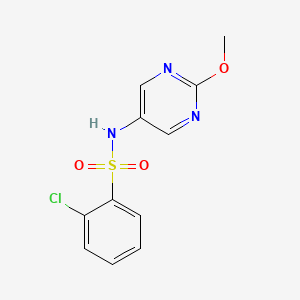

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its unique properties and potential applications.

科学的研究の応用

Metabolism and Selectivity in Herbicide Application

Research into the metabolism of chlorsulfuron by plants highlights its selective herbicide action for cereals, attributed to the ability of crop plants like wheat, oats, and barley to rapidly metabolize it into a polar, inactive product. This metabolization process involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, indicating a biological basis for its selective toxicity towards broadleaf plants compared to cereals (Sweetser, Schow, & Hutchison, 1982).

Mechanism of Action in Weed Control

Further investigations into chlorsulfuron’s mode of action reveal its inhibition of plant cell division without significantly affecting photosynthesis, respiration, RNA, and protein synthesis in sensitive seedlings. This specific inhibition mechanism underscores its efficacy as a herbicide for small grains, offering insights into its utility for weed control in agricultural settings (Ray, 1982).

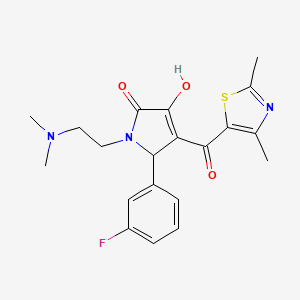

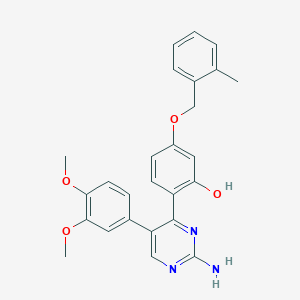

Antifungal and Antibacterial Properties

Recent synthesis and screening of novel azetidin-2-ones incorporating the 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide scaffold have unveiled potent antifungal activity against Aspergillus niger & Aspergillus flavus. This discovery opens new avenues for the development of antifungal agents, highlighting the compound’s potential beyond its traditional use (Gupta & Halve, 2015).

Applications in Nonlinear Optics

Exploration into ionic 4-amino-1-methylpyridinium benzenesulfonate salts, derived from methyl benzenesulfonates with substituents at the para position, has identified noncentrosymmetric structures suitable for second-order nonlinear optics. The evaluation of their second-harmonic generation potential signifies the broad applicability of the compound in the development of materials for optical technologies (Anwar, Okada, Oikawa, & Nakanishi, 2000).

特性

IUPAC Name |

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3S/c1-18-11-13-6-8(7-14-11)15-19(16,17)10-5-3-2-4-9(10)12/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJQHSUMEXYTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)

![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/no-structure.png)

![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)

![(E)-4-(morpholinosulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2573995.png)

![5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2573997.png)